Baehpp
Overview
Description
Baehpp is a synthetic compound that has recently gained attention in the scientific community due to its potential in various research applications. The compound is known for its ability to mimic the effects of certain neurotransmitters in the brain, which has led to its investigation as a potential tool for understanding brain function and developing new treatments for neurological disorders.
Mechanism Of Action
Baehpp mimics the effects of certain neurotransmitters in the brain by binding to specific receptors on nerve cells. This binding triggers a series of chemical reactions that ultimately lead to changes in the activity of the nerve cell and the release of other neurotransmitters.
Biochemical And Physiological Effects
Baehpp has been shown to have a variety of biochemical and physiological effects, including:
1. Increased release of certain neurotransmitters in the brain.
2. Enhanced activity of certain nerve cells in the brain.
3. Increased blood flow to certain areas of the brain.
Advantages And Limitations For Lab Experiments
Baehpp has several advantages and limitations for lab experiments, including:
Advantages:
1. Baehpp is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments.
2. Baehpp is highly selective for certain receptors in the brain, which makes it a useful tool for studying specific neurotransmitter systems.
Limitations:
1. Baehpp is a synthetic compound, which means that it may not accurately mimic the effects of natural neurotransmitters in the brain.
2. Baehpp may have off-target effects on other receptors in the brain, which could confound experimental results.
Future Directions
There are several future directions for research on Baehpp, including:
1. Development of new drugs based on Baehpp: Baehpp has been used as a starting point for the development of new drugs that target specific neurotransmitter receptors in the brain. Future research could focus on optimizing these compounds for clinical use.
2. Investigation of Baehpp's effects on brain function: Baehpp has been investigated for its potential as a tool for understanding brain function and developing new treatments for neurological disorders. Future research could focus on further characterizing Baehpp's effects on brain function and identifying new applications for the compound.
3. Optimization of Baehpp synthesis: The synthesis of Baehpp is currently a complex and time-consuming process. Future research could focus on optimizing the synthesis method to make the compound more readily available for use in experiments.
In conclusion, Baehpp is a synthetic compound that has shown promise in a variety of scientific research applications, including neuroscience, drug discovery, and chemical biology. While the compound has several advantages for use in experiments, it also has limitations that must be considered. Future research on Baehpp could lead to the development of new drugs and a deeper understanding of brain function.
Synthesis Methods
Baehpp is synthesized through a multi-step process that involves the use of various chemical reagents and catalysts. The exact details of the synthesis method are proprietary and not publicly available, but it is known that the process involves the use of advanced organic chemistry techniques.
Scientific Research Applications
Baehpp has been investigated for its potential in a variety of scientific research applications, including:
1. Neuroscience: Baehpp has been studied for its ability to mimic the effects of certain neurotransmitters in the brain, which has led to its investigation as a potential tool for understanding brain function and developing new treatments for neurological disorders.
2. Drug Discovery: Baehpp has been used as a starting point for the development of new drugs that target specific neurotransmitter receptors in the brain.
3. Chemical Biology: Baehpp has been used as a tool for studying the structure and function of certain proteins in the brain and other tissues.
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-(4-hydroxy-3-iodophenyl)propanoylamino]ethyl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29IN4O4S/c22-14-11-13(5-7-16(14)27)6-8-19(29)24-10-9-23-18(28)4-2-1-3-17-20-15(12-31-17)25-21(30)26-20/h5,7,11,15,17,20,27H,1-4,6,8-10,12H2,(H,23,28)(H,24,29)(H2,25,26,30)/t15-,17-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFFLADJFTXWGN-KNBMTAEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C=C3)O)I)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C=C3)O)I)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29IN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920567 | |
Record name | N-(2-{[1-Hydroxy-3-(4-hydroxy-3-iodophenyl)propylidene]amino}ethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Baehpp | |
CAS RN |
111790-41-1 | |
Record name | Biotinylamidoethyl-3-(3-iodo-4-hydroxyphenyl)propionamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111790411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-{[1-Hydroxy-3-(4-hydroxy-3-iodophenyl)propylidene]amino}ethyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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